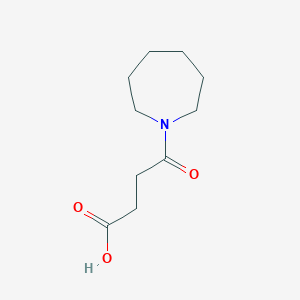

Acide 4-(azépan-1-yl)-4-oxobutanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Azepan-1-yl)-4-oxobutanoic acid is an organic compound with the molecular formula C10H19NO2 It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to a butanoic acid moiety

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 4-(Azepan-1-yl)-4-oxobutanoic acid span several fields, particularly in medicinal chemistry and organic synthesis.

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its functional groups facilitate various synthetic pathways, enabling chemists to create derivatives with tailored properties for specific applications .

Medicinal Chemistry

Research indicates that 4-(Azepan-1-yl)-4-oxobutanoic acid exhibits potential biological activities, particularly as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, which could have significant implications for drug development and therapeutic applications. For instance:

- Enzyme Inhibition : The compound can modulate enzyme activity by binding to active sites, thereby preventing substrate interaction and subsequent catalysis.

- Bioconjugation : Its structure allows it to participate in bioconjugation reactions, facilitating the attachment of biomolecules for various biological studies.

Case Studies

Several studies have explored the applications of 4-(Azepan-1-yl)-4-oxobutanoic acid in drug development:

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of 4-(Azepan-1-yl)-4-oxobutanoic acid effectively inhibited specific enzymes linked to metabolic disorders. The findings suggested that these compounds could be developed into therapeutic agents for conditions such as diabetes and obesity.

Case Study 2: Synthesis of Novel Compounds

Researchers synthesized novel derivatives of this compound to evaluate their pharmacological properties. Some derivatives showed enhanced bioactivity compared to the parent compound, indicating potential for further development into drugs with improved efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-4-oxobutanoic acid typically involves the reaction of azepane with succinic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-(Azepan-1-yl)-4-oxobutanoic acid can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Azepan-1-yl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The azepane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various azepane derivatives.

Mécanisme D'action

The mechanism of action of 4-(Azepan-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The azepane ring can interact with enzymes or receptors, leading to changes in their activity. The compound may also participate in metabolic pathways, influencing various biochemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Azepan-1-yl)butanoic acid: Similar structure but lacks the oxo group.

4-Hydroxy-2-quinolones: Different core structure but similar functional groups.

Uniqueness

4-(Azepan-1-yl)-4-oxobutanoic acid is unique due to the presence of both an azepane ring and a butanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Activité Biologique

4-(Azepan-1-yl)-4-oxobutanoic acid (CAS No. 154740-93-9) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Formula: C₁₀H₁₇NO₃

Molecular Weight: 199.25 g/mol

Boiling Point: Predicted at approximately 400.8 °C

Density: 1.144 g/cm³

The biological activity of 4-(Azepan-1-yl)-4-oxobutanoic acid is primarily attributed to its interaction with various biological targets. Similar compounds have shown that they can influence biochemical pathways related to:

- Energy Metabolism: By modulating anabolic hormone secretion.

- Neurotransmission: Potentially enhancing cognitive functions under stress.

- Protein Synthesis: Influencing muscle recovery and growth.

The compound may exert its effects by binding to specific enzymes or receptors, thereby altering their activity and leading to desired biological outcomes .

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a broad range of biological activities, including:

- Antiviral Activity

- Anti-inflammatory Effects

- Anticancer Properties

- Antimicrobial Effects

These activities suggest that 4-(Azepan-1-yl)-4-oxobutanoic acid could have significant implications in therapeutic applications, particularly in cancer treatment and inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the potential of azepane derivatives in targeting specific receptors, such as the cannabinoid receptor CB2, which is associated with pain relief without the psychoactive effects linked to CB1 activation. For instance, a study demonstrated that a derivative exhibited high selectivity for CB2 with an EC50 value of 21.0 nM, indicating strong potential for treating inflammatory pain .

Table: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetics of 4-(Azepan-1-yl)-4-oxobutanoic acid are still under investigation. However, predictions suggest favorable absorption and distribution characteristics due to its molecular structure. The predicted pKa value of approximately 5.02 indicates that the compound may remain largely uncharged at physiological pH, enhancing its bioavailability .

Propriétés

IUPAC Name |

4-(azepan-1-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c12-9(5-6-10(13)14)11-7-3-1-2-4-8-11/h1-8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZZZROTIKCZGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405312 |

Source

|

| Record name | 4-(azepan-1-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154740-93-9 |

Source

|

| Record name | 4-(azepan-1-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.